molecular formula C8H16N2 B12990511 (6S,8AS)-octahydroindolizin-6-amine

(6S,8AS)-octahydroindolizin-6-amine

Cat. No.: B12990511
M. Wt: 140.23 g/mol
InChI Key: DPBJLNMVJTYHJR-YUMQZZPRSA-N
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Description

(6S,8AS)-octahydroindolizin-6-amine is a chiral amine compound that belongs to the class of indolizidines. Indolizidines are bicyclic nitrogen-containing heterocycles that have garnered significant interest due to their presence in various natural products and their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,8AS)-octahydroindolizin-6-amine can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, such as an indolizidine derivative, using a suitable reducing agent. For example, catalytic hydrogenation or hydride reduction can be employed to achieve the desired reduction .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and increased efficiency. Additionally, the use of environmentally friendly solvents and catalysts is often prioritized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(6S,8AS)-octahydroindolizin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indolizidines, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

(6S,8AS)-octahydroindolizin-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (6S,8AS)-octahydroindolizin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6S,8AS)-octahydroindolizin-6-amine is unique due to its specific stereochemistry and the presence of an amine group at the 6-position. This structural feature distinguishes it from other indolizidine derivatives and contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(6S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-6-amine

InChI

InChI=1S/C8H16N2/c9-7-3-4-8-2-1-5-10(8)6-7/h7-8H,1-6,9H2/t7-,8-/m0/s1

InChI Key

DPBJLNMVJTYHJR-YUMQZZPRSA-N

Isomeric SMILES

C1C[C@H]2CC[C@@H](CN2C1)N

Canonical SMILES

C1CC2CCC(CN2C1)N

Origin of Product

United States

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